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Compound of Interest

Compound Name: 4-Methylmorpholin-2-one

Cat. No.: B176364 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Methylmorpholin-2-one (C₅H₉NO₂), a heterocyclic compound of interest in synthetic and

medicinal chemistry. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is

synthesized from established spectroscopic principles and data from analogous structures to

provide a robust predictive characterization.

Introduction to 4-Methylmorpholin-2-one and its
Spectroscopic Signature
4-Methylmorpholin-2-one is a substituted morpholine derivative containing a lactam

functionality. Its structure incorporates a tertiary amine, an ether linkage, and a carbonyl group

within a six-membered ring. This unique combination of functional groups results in a distinct

spectroscopic fingerprint, which is crucial for its unambiguous identification and

characterization in various chemical processes. Understanding this fingerprint is paramount for

ensuring purity, monitoring reactions, and elucidating its role in complex chemical systems.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 4-
Methylmorpholin-2-one. Each section will provide a rationale for the expected spectral

features, grounded in the established principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. For 4-Methylmorpholin-2-one, both ¹H and ¹³C NMR provide critical information

about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 4-Methylmorpholin-2-one is expected to exhibit four distinct

signals corresponding to the methyl group and the three methylene groups in the morpholine

ring. The chemical shifts are influenced by the neighboring heteroatoms (nitrogen and oxygen)

and the carbonyl group.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

N-CH₃ 2.3 - 2.5 Singlet 3H

-C(=O)-CH₂-N- 3.2 - 3.4 Triplet 2H

-N-CH₂-CH₂-O- 2.6 - 2.8 Triplet 2H

-O-CH₂-C(=O)- 4.2 - 4.4 Singlet 2H

Causality Behind Predicted Chemical Shifts:

N-CH₃ (2.3 - 2.5 ppm): The methyl protons are adjacent to a nitrogen atom, which is

moderately electronegative, causing a downfield shift from a typical alkane methyl group.

-C(=O)-CH₂-N- (3.2 - 3.4 ppm): These methylene protons are adjacent to both the nitrogen

atom and are in the alpha position to the carbonyl group. The combined electron-withdrawing

effects of these groups lead to a significant downfield shift. The signal is expected to be a

triplet due to coupling with the adjacent methylene protons.

-N-CH₂-CH₂-O- (2.6 - 2.8 ppm): These protons are adjacent to the nitrogen atom and beta to

the oxygen atom, resulting in a moderate downfield shift. This signal should appear as a

triplet.

-O-CH₂-C(=O)- (4.2 - 4.4 ppm): The protons on the carbon adjacent to the ether oxygen and

the carbonyl group are the most deshielded. The high electronegativity of the oxygen atom
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and the anisotropic effect of the carbonyl group cause a substantial downfield shift. This

signal is expected to be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 4-Methylmorpholin-2-one is predicted to show

five distinct signals, one for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 168 - 172

-O-CH₂-C(=O)- 65 - 70

-N-CH₂-CH₂-O- 55 - 60

-C(=O)-CH₂-N- 48 - 53

N-CH₃ 40 - 45

Rationale for Predicted Chemical Shifts:

C=O (168 - 172 ppm): The carbonyl carbon of the lactam is highly deshielded and appears

significantly downfield, which is characteristic of amide and ester carbonyls.[1]

-O-CH₂-C(=O)- (65 - 70 ppm): This carbon is attached to an electronegative oxygen atom,

causing a substantial downfield shift.

-N-CH₂-CH₂-O- (55 - 60 ppm): This carbon is adjacent to the nitrogen atom, leading to a

moderate downfield shift.

-C(=O)-CH₂-N- (48 - 53 ppm): This carbon is influenced by both the adjacent nitrogen and

the carbonyl group, placing it in this predicted region.

N-CH₃ (40 - 45 ppm): The methyl carbon attached to the nitrogen appears in a typical range

for N-alkyl groups.

Experimental Protocol for NMR Spectroscopy
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A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate

structural elucidation.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Methylmorpholin-2-one.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

Ensure the sample is fully dissolved; vortex if necessary.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans will be required (e.g., 128 or more).
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Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Methylmorpholin-2-one will be dominated by the strong

absorption of the carbonyl group.

Predicted IR Spectral Data
Vibrational Mode

Predicted Absorption Range

(cm⁻¹)
Intensity

C-H stretch (alkane) 2850 - 3000 Medium to Strong

C=O stretch (lactam) 1670 - 1690 Strong

C-N stretch 1180 - 1250 Medium

C-O-C stretch (ether) 1070 - 1150 Strong

Interpretation of Key IR Absorptions:

C-H stretch (2850 - 3000 cm⁻¹): These absorptions are characteristic of the stretching

vibrations of the C-H bonds in the methyl and methylene groups.[3]

C=O stretch (1670 - 1690 cm⁻¹): This will be the most prominent peak in the spectrum. For a

six-membered cyclic ketone (lactam), the carbonyl stretch is expected in this region.[1] The

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b176364?utm_src=pdf-body
https://ncstate.pressbooks.pub/organicchem/chapter/infrared-spectra-of-some-common-functional-groups/
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


presence of the adjacent nitrogen atom in the lactam structure typically lowers the frequency

compared to a simple cyclic ketone.[4]

C-N stretch (1180 - 1250 cm⁻¹): The stretching vibration of the C-N bond of the tertiary

amine is expected in this range.

C-O-C stretch (1070 - 1150 cm⁻¹): A strong absorption corresponding to the C-O-C

stretching of the ether linkage is a key feature of the morpholine ring.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR accessory.

Place a small amount of the liquid or solid 4-Methylmorpholin-2-one sample directly onto

the ATR crystal.

If the sample is a solid, use the pressure arm to ensure good contact with the crystal.

Data Acquisition:

Acquire the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

The software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data
Molecular Ion (M⁺): The molecular weight of 4-Methylmorpholin-2-one is 115.13 g/mol .

Therefore, the molecular ion peak is expected at an m/z of 115.

Major Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation

of the molecular ion. Common fragmentation patterns for cyclic amines and ketones can be

predicted.

m/z Value Predicted Fragment
Plausible Fragmentation

Pathway

100 [M - CH₃]⁺ Loss of the N-methyl group.

86 [M - C₂H₅]⁺ or [M - CHO]⁺
Cleavage of the morpholine

ring.

57 [C₃H₅O]⁺ or [C₃H₇N]⁺
Further fragmentation of the

ring.

42 [C₂H₄N]⁺
A common fragment for N-

methylated compounds.

Logic of Fragmentation:

The fragmentation of the molecular ion is driven by the formation of stable carbocations or

radical cations.[5] Alpha-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen)

and cleavage adjacent to the carbonyl group are common fragmentation pathways.[6]

Experimental Protocol for Mass Spectrometry
Sample Introduction:

For a volatile compound like 4-Methylmorpholin-2-one, direct insertion probe or gas

chromatography (GC) can be used for sample introduction into the mass spectrometer.
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If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g.,

dichloromethane or ethyl acetate).

Ionization:

Use Electron Ionization (EI) with a standard electron energy of 70 eV to generate the

molecular ion and induce fragmentation.

Mass Analysis:

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions

based on their mass-to-charge ratio (m/z).

Data Acquisition and Analysis:

Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).

Identify the molecular ion peak and the major fragment ions.

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of 4-
Methylmorpholin-2-one.
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Caption: General workflows for NMR, IR, and MS analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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